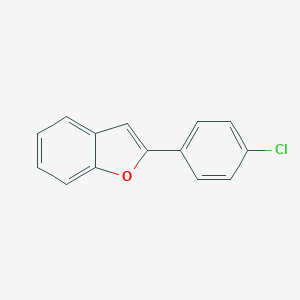

2-(4-Chlorophenyl)benzofuran

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWRIKBNUNAGTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402460 |

Source

|

| Record name | 2-(4-chlorophenyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39195-66-9 |

Source

|

| Record name | 2-(4-chlorophenyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)benzofuran

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(4-Chlorophenyl)benzofuran. This molecule is a prominent member of the 2-arylbenzofuran class, a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a valuable intermediate and a core pharmacophore in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular behavior and practical methodologies for its synthesis and characterization.

Introduction: The Significance of the 2-Arylbenzofuran Scaffold

The benzofuran moiety, a heterocyclic system comprising a fused benzene and furan ring, is a privileged structure found in numerous natural products and synthetic compounds with potent biological activities.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylbenzofuran scaffold gains particular importance. This arrangement extends the conjugated π-system, influencing the molecule's planarity, electronic properties, and, critically, its ability to interact with biological targets.[3]

This compound emerges as a key exemplar of this class. The introduction of a chlorophenyl group at the C2 position not only modulates the lipophilicity and metabolic stability of the molecule but also provides a reactive handle for further synthetic diversification. This guide will delve into the core chemical attributes of this compound, providing a foundational understanding for its application in advanced research and development.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and structural properties is fundamental to its application. These parameters govern its solubility, membrane permeability, and interaction with other molecules.

Molecular Structure Analysis

The structure of this compound consists of a planar benzofuran ring system linked to a 4-chlorophenyl ring at the 2-position. X-ray crystallography studies on closely related derivatives, such as 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, reveal that the benzofuran unit itself is essentially planar.[4] However, there is typically a degree of torsion between the benzofuran and the 2-aryl substituent. In derivatives, the dihedral angle between the benzofuran plane and the 4-chlorophenyl ring is observed to be around 20-22 degrees.[4][5] This non-planarity can have significant implications for the molecule's ability to fit into the active sites of enzymes or receptors.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClO | [6] |

| Molecular Weight | 228.67 g/mol | [6] |

| Melting Point | 140-142 °C | [6] |

| Boiling Point | 351.4 ± 17.0 °C (Predicted) | [6] |

| XLogP3-AA | 4.6 (Computed for 3-chloro isomer) | [7] |

| Appearance | Solid (Typical) | - |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 1 (the furan oxygen) | [7] |

Synthesis Methodologies

The synthesis of 2-arylbenzofurans is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

Overview of Common Synthetic Routes

Common strategies for constructing the this compound scaffold include:

-

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki or Sonogashira coupling of an ortho-halophenol with a suitable alkyne, followed by cyclization, are highly efficient.[6]

-

Acid-Catalyzed Cyclization: The reaction of a salicylaldehyde with an aromatic aldehyde can proceed via a cross-pinacol type coupling, followed by an acid-promoted cyclization to yield the 2-arylbenzofuran.[8]

-

Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid, which can then be decarboxylated.[9][10]

Detailed Protocol: Iodine-Mediated Oxidative Cyclization

This protocol describes a modern, metal-free approach for the synthesis of 2-arylbenzofurans from readily available 2-hydroxystilbenes. The causality behind this choice is the avoidance of potentially toxic heavy metal catalysts, which is a significant advantage in the synthesis of pharmaceutical intermediates. The use of a hypervalent iodine reagent provides a mild and efficient oxidative C-O bond formation.

Step 1: Synthesis of (E)-2-hydroxy-4'-chlorostilbene

-

To a solution of salicylaldehyde (1.0 eq) and (4-chlorobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the Wittig reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the stilbene precursor.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the purified (E)-2-hydroxy-4'-chlorostilbene (1.0 eq) in acetonitrile.

-

Add (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 eq) to the solution. This hypervalent iodine reagent acts as the oxidant for the cyclization.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with water and extract with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by recrystallization from ethanol or by flash column chromatography to afford pure this compound.

Synthesis Workflow Diagram

Caption: Predicted regioselectivity of electrophilic substitution.

Applications in Drug Discovery

The 2-arylbenzofuran scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities. [11]The presence of the 4-chlorophenyl group often enhances potency and improves pharmacokinetic properties.

-

Anti-Alzheimer's Agents: 2-Arylbenzofuran derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease, showing potent dual inhibition of both cholinesterases and β-secretase (BACE1). [5][12]* Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of 2-arylbenzofurans against various cancer cell lines, including HeLa, HepG2, and MCF-7. [3]Their mechanism can involve the inhibition of critical enzymes like protein kinases or tubulin polymerization.

-

Antimicrobial and Antifungal Activity: The benzofuran core is present in many compounds with significant antimicrobial, antifungal, and antiviral properties. [5]

Conceptual Mechanism: Enzyme Inhibition

The diagram below illustrates a conceptual model of how this compound might act as a competitive inhibitor by occupying the active site of a target enzyme, preventing the natural substrate from binding.

Caption: Competitive inhibition model for this compound.

Spectroscopic Characterization (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern is expected for the 8 aromatic protons.

-

The protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system), integrating to 2 protons each, due to symmetry. The doublet ortho to the chlorine (and meta to the benzofuran) will be downfield of the doublet meta to the chlorine. Expect chemical shifts around δ 7.8 (d, 2H) and δ 7.4 (d, 2H).

-

The four protons on the fused benzene ring (H4, H5, H6, H7) will appear as multiplets between δ 7.2-7.6 ppm.

-

The proton at C3 of the furan ring (H3) is a key diagnostic signal. It will appear as a singlet, typically in the range of δ 7.0-7.2 ppm.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Aromatic Region (δ 100-160 ppm): A total of 12 distinct signals are expected in the proton-decoupled spectrum (two pairs of carbons in the chlorophenyl ring are equivalent by symmetry).

-

Quaternary Carbons: The most downfield signals will correspond to the oxygen-bearing carbons of the benzofuran ring (C7a and C2), typically δ > 150 ppm. Other quaternary carbons include the ipso-carbon of the chlorophenyl ring and the carbon bearing the chlorine atom (C-Cl, ~δ 135 ppm).

-

CH Carbons: The C3 carbon will be a key signal, expected around δ 102-105 ppm. [13]The remaining aromatic CH carbons will resonate in the typical δ 110-130 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands are predicted as follows:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1610, 1580, 1490 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250-1200 cm⁻¹: Asymmetric C-O-C (aryl-ether) stretching from the furan ring.

-

~1100-1000 cm⁻¹: C-Cl stretching.

-

~830 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstitution on the chlorophenyl ring.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z 228.

-

Isotopic Pattern: Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, a characteristic [M+2]⁺ peak will be observed at m/z 230 with an intensity of approximately one-third of the M⁺ peak. This is a definitive diagnostic feature for a monochlorinated compound.

-

Fragmentation: Fragmentation may occur via loss of Cl, HCl, or CO, leading to fragment ions that can help confirm the structure.

Safety and Toxicological Profile

Specific toxicological data for this compound is not extensively documented. However, data from related compounds should inform handling procedures. Benzofuran itself is suspected of causing cancer and is harmful if swallowed. Many substituted benzofurans are biologically active and should be handled with appropriate care.

Standard Laboratory Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for any precursors and reagents used in its synthesis.

Conclusion

This compound is a chemically significant molecule that serves as a bridge between fundamental heterocyclic chemistry and applied pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity at the C3 position, and accessible synthetic routes make it an attractive platform for further investigation. The established role of the 2-arylbenzofuran scaffold in modulating key biological pathways, particularly in neurodegenerative diseases and oncology, ensures that this compound and its derivatives will remain a fertile ground for future research and drug discovery efforts.

References

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Stack Exchange. Retrieved January 15, 2026, from [Link]

-

22723_lec7.ppt. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

-

Choi, H. D., et al. (2010). 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o802. Retrieved January 15, 2026, from [Link]

-

Choi, H. D., et al. (2010). 2-(4-Chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o802. Retrieved January 15, 2026, from [Link]

-

Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.). Journal of Applicable Chemistry. Retrieved January 15, 2026, from [Link]

-

Benzo[b]furan: Chemical Reactivity. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. (2020). PubMed. Retrieved January 15, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Anti-inflammatory and Cytotoxic 2-arylbenzofurans From Morus Wittiorum. (2011). PubMed. Retrieved January 15, 2026, from [Link]

-

2-(4-Chlorophenyl)furan. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). PMC. Retrieved January 15, 2026, from [Link]

-

Preparation of 2-Arylbenzofurans. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Perkin rearrangement. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Retrieved January 15, 2026, from [Link]

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

Benzofuran. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Retrieved January 15, 2026, from [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). Malaya Journal of Matematik. Retrieved January 15, 2026, from [Link]

-

3-(4-Chlorophenyl)-1-benzofuran-2-carboxylic acid. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]

-

Benzofuran, 2-(3-chlorophenyl)-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra... (2007). PubMed. Retrieved January 15, 2026, from [Link]

-

2-[3-(4-chlorophenyl)-5-(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole. (n.d.). Cardiff University. Retrieved January 15, 2026, from [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives... (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

Benzofuran, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Study of Benzofuran Derivatives and their Biological Significance... (n.d.). IJSDR. Retrieved January 15, 2026, from [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. pesystems.cz [pesystems.cz]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. Benzofuran, 2-methyl- [webbook.nist.gov]

- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]

- 10. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. 2-(4-Chlorophenyl)-3-ethylsulfinyl-5-fluoro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Chlorophenyl)benzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylbenzofuran scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities.[1][2] This technical guide provides an in-depth analysis of the primary synthetic pathways to a key derivative, 2-(4-Chlorophenyl)benzofuran. We will move beyond simple procedural lists to explore the underlying mechanistic principles, strategic advantages, and practical limitations of each methodology. This document is designed to serve as a comprehensive resource, blending established protocols with expert insights to empower researchers in their synthetic endeavors. We will focus on three robust and widely adopted strategies: Palladium-Catalyzed Sonogashira Coupling followed by intramolecular cyclization, Palladium-Catalyzed Suzuki Cross-Coupling, and the classic Intramolecular Wittig Reaction.

Introduction: The Significance of the 2-Arylbenzofuran Core

The benzofuran ring system, particularly when substituted with an aryl group at the 2-position, is a cornerstone of numerous natural products and synthetic compounds with significant therapeutic potential.[2] Molecules incorporating this scaffold have demonstrated anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1] The specific target of this guide, this compound, serves as a crucial building block for more complex molecules and as a model compound for synthetic methodology development. The chlorine substituent on the phenyl ring offers a site for further functionalization and modulates the electronic properties of the molecule, making its efficient synthesis a topic of considerable interest.

Core Synthesis Pathway I: Palladium-Catalyzed Sonogashira Coupling & Cyclization

This one-pot domino reaction is one of the most elegant and efficient methods for constructing the 2-arylbenzofuran skeleton.[1] The strategy hinges on the sequential formation of two carbon-carbon bonds and one carbon-oxygen bond in a single synthetic operation, which is highly desirable from an atom economy and process efficiency standpoint.

Mechanism and Rationale

The reaction proceeds via two distinct, palladium- and copper-cocatalyzed stages:

-

Sonogashira Coupling: The process begins with the palladium-catalyzed cross-coupling of a 2-halophenol (typically 2-iodophenol) with a terminal alkyne (1-chloro-4-ethynylbenzene). The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and finally, reductive elimination to yield a 2-alkynylphenol intermediate and regenerate the Pd(0) catalyst.[3][4][5]

-

Intramolecular Cyclization (Annulation): The 2-alkynylphenol intermediate, under the reaction conditions (typically elevated temperature and the presence of a base), undergoes a 5-exo-dig intramolecular cyclization. The phenoxide, generated by the base, acts as a nucleophile, attacking the proximal carbon of the alkyne. This ring-closure is highly favored and forms the benzofuran ring system.[6][7]

Expert Insight: The choice of a 2-iodophenol over a 2-bromophenol is a critical experimental parameter. The Carbon-Iodine bond is weaker and thus more reactive towards oxidative addition by the palladium catalyst, often leading to higher yields and milder reaction conditions. The base, commonly an amine like triethylamine or a carbonate, is not just a proton scavenger; it is crucial for generating the phenoxide for cyclization and the copper acetylide for coupling.[4]

Visualizing the Sonogashira Pathway

Caption: Sonogashira coupling followed by intramolecular cyclization.

Experimental Protocol

-

Materials: 2-Iodophenol, 1-Chloro-4-ethynylbenzene, Pd(PPh₃)₂Cl₂, Copper(I) Iodide (CuI), Triethylamine (Et₃N), Toluene.

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed toluene, followed by triethylamine.

-

Add 1-chloro-4-ethynylbenzene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Core Synthesis Pathway II: Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki coupling is a pillar of modern organic synthesis, renowned for its versatility, functional group tolerance, and the commercial availability of its starting materials (boronic acids).[2] This approach involves forming the C2-Aryl bond on a pre-existing benzofuran ring.

Mechanism and Rationale

This pathway is a direct C-C bond formation between an sp²-hybridized carbon of a benzofuran derivative and an sp²-hybridized carbon of an aryl boronic acid.

-

Starting Materials: The synthesis requires a functionalized benzofuran, typically 2-bromobenzofuran, and 4-chlorophenylboronic acid.

-

Catalytic Cycle: The mechanism is well-established and involves:

-

Oxidative Addition: A Pd(0) complex reacts with the 2-bromobenzofuran to form an organopalladium(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired this compound and regenerating the active Pd(0) catalyst.[2]

-

Expert Insight: The success of a Suzuki coupling is highly dependent on the choice of ligand, base, and solvent system. Phosphine ligands (e.g., PPh₃, SPhos) are commonly used to stabilize the palladium catalyst and facilitate the reaction. An aqueous solvent system (e.g., Toluene/EtOH/H₂O) is often beneficial, enhancing the rate of transmetalation.[2] While this method is robust, it is a two-step process if one starts from basic phenols, as the 2-bromobenzofuran must first be synthesized.

Visualizing the Suzuki Pathway

Caption: Suzuki cross-coupling for C2-arylation of benzofuran.

Experimental Protocol

-

Materials: 2-Bromobenzofuran, 4-Chlorophenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, combine 2-bromobenzofuran (1.0 eq), 4-chlorophenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

-

Add a solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

-

De-gas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to reflux (approx. 80-90 °C) under an inert atmosphere and monitor by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.

-

Core Synthesis Pathway III: Intramolecular Wittig Reaction

The Wittig reaction is a classic and powerful tool for alkene synthesis. An intramolecular variant provides a direct route to the benzofuran core by forming the C2-C3 double bond of the furan ring.[8][9]

Mechanism and Rationale

This strategy involves the reaction between a phosphorus ylide (phosphorane) and a carbonyl group within the same molecule.

-

Precursor Synthesis: The key precursor is an ortho-acyloxybenzyltriphenylphosphonium salt. This is typically prepared in two steps:

-

Reduction of a salicylaldehyde to 2-hydroxybenzyl alcohol.

-

Conversion of the alcohol to the corresponding phosphonium salt (e.g., using PPh₃·HBr).[9]

-

Acylation of the phenolic hydroxyl group with an appropriate acyl chloride (4-chlorobenzoyl chloride).

-

-

Ylide Formation & Cyclization:

-

A strong base (e.g., NaH, Et₃N) deprotonates the carbon adjacent to the phosphorus, forming the reactive ylide.

-

The nucleophilic ylide carbon immediately attacks the carbonyl carbon of the ester group.

-

This leads to a four-membered oxaphosphetane intermediate, which collapses to form the benzofuran ring and triphenylphosphine oxide as a byproduct.[8]

-

Expert Insight: This method's primary advantage is its reliability and the use of readily available reagents.[8] However, it is a multi-step synthesis, and the generation of a stoichiometric amount of triphenylphosphine oxide can sometimes complicate purification. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over potential side reactions.

Visualizing the Wittig Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spuvvn.edu [spuvvn.edu]

- 6. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)benzofuran

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. Among these, 2-arylbenzofurans represent a particularly significant subclass. This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural elucidation and characterization of a key member of this family: 2-(4-Chlorophenyl)benzofuran.

The structural confirmation of synthesized molecules is a critical step in drug discovery and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure, connectivity, and electronic environment. This document outlines the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for this compound, offering field-proven insights for researchers and scientists.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.2 | s | - |

| H-4, H-5, H-6, H-7 | 7.2 - 7.6 | m | - |

| H-2', H-6' | 7.7 - 7.9 | d | 8.0 - 9.0 |

| H-3', H-5' | 7.4 - 7.5 | d | 8.0 - 9.0 |

Interpretation:

-

The singlet for H-3 is characteristic of the proton on the furan ring of the benzofuran system.

-

The protons on the benzo part of the benzofuran ring (H-4 to H-7) will appear as a complex multiplet in the aromatic region.

-

The protons of the 4-chlorophenyl ring will appear as two distinct doublets due to the symmetry of the ring, a classic AA'BB' system. The protons ortho to the benzofuran ring (H-2', H-6') will be deshielded and appear at a higher chemical shift compared to the protons meta to the benzofuran ring (H-3', H-5').

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 102 - 106 |

| C-4, C-5, C-6, C-7 | 110 - 130 |

| C-2 | 155 - 160 |

| C-3a, C-7a | 120 - 156 |

| C-1' | 128 - 132 |

| C-2', C-6' | 127 - 130 |

| C-3', C-5' | 129 - 132 |

| C-4' | 133 - 137 |

Interpretation:

-

The carbon atoms of the benzofuran and chlorophenyl rings will resonate in the aromatic region (100-160 ppm).

-

Quaternary carbons, such as C-2, C-3a, C-7a, C-1', and C-4', will generally have different chemical shifts compared to the protonated carbons. The signal for C-3 of the benzofuran moiety is typically found at a relatively upfield position (around 104.4 ppm).[1] The C-2 carbon, being attached to the oxygen and the aromatic ring, will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Signal averaging (e.g., 16 or 32 scans) is commonly used to improve the signal-to-noise ratio.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1615 - 1580 | C=C stretch | Aromatic |

| 1250 - 1000 | C-O stretch | Aryl ether |

| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 750 - 700 | C-Cl stretch | Aryl chloride |

Interpretation:

-

The presence of aromatic C-H and C=C stretching vibrations confirms the aromatic nature of the compound.

-

A strong absorption band corresponding to the C-O stretching of the aryl ether in the benzofuran ring is expected.

-

The out-of-plane C-H bending vibration can provide information about the substitution pattern of the aromatic rings. A band in the 850-800 cm⁻¹ range is characteristic of a 1,4-disubstituted benzene ring (the chlorophenyl group).

-

The C-Cl stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data (Predicted)

| m/z | Proposed Fragment |

| 228/230 | [M]⁺ (Molecular Ion) |

| 193 | [M - Cl]⁺ |

| 165 | [M - Cl - CO]⁺ |

| 139 | [C₉H₇O]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 228, with an isotopic peak [M+2]⁺ at m/z 230 of approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.

-

The fragmentation of 2-arylbenzofurans can be complex. Common fragmentation pathways involve the loss of the substituent on the phenyl ring (in this case, the chlorine atom) and cleavage of the benzofuran ring system.

-

The formation of an acylium ion is a common fragmentation pathway for 2-aroylbenzofuran derivatives.[2] While our molecule is not a ketone, related fragmentation patterns involving the benzofuran ring can be expected.

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and MS techniques, provides a robust framework for the unequivocal structural determination of this compound. The predicted data, based on established principles and data from analogous structures, serves as a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which, when coupled with the interpretative insights provided, will facilitate the confident characterization of this and related benzofuran derivatives. This systematic approach is fundamental to advancing research and development in areas where these valuable heterocyclic compounds are employed.

References

-

Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. National Center for Biotechnology Information. [Link]

-

Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [Link]

-

Benzofuran - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [Link]

Sources

The Architecture of Nature: A Technical Guide to the Natural Sources of Benzofuran Compounds

Abstract

Benzofuran derivatives represent a cornerstone of naturally occurring heterocyclic compounds, exhibiting a remarkable breadth of biological activities that have positioned them as compelling scaffolds in drug discovery and development. This technical guide offers an in-depth exploration of the principal natural reservoirs of these molecules, with a detailed focus on their origins in terrestrial plants, fungi, and marine ecosystems. We will elucidate the intricate biosynthetic pathways that govern the formation of these complex structures, providing a rationale for their chemical diversity. Furthermore, this guide will furnish detailed, field-proven methodologies for the extraction, isolation, and structural characterization of prominent benzofuran compounds. By integrating biosynthetic logic with practical analytical strategies, this document aims to serve as an essential resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of these versatile natural products.

Introduction: The Benzofuran Scaffold in Nature's Arsenal

The benzofuran ring system, a bicyclic structure comprising a fused benzene and furan ring, is a privileged motif in a vast array of natural products.[1] These compounds are not mere metabolic curiosities; they are often key components of the host organism's defense mechanisms, acting as phytoalexins, antimicrobial agents, or cytotoxins.[2][3] The inherent chemical stability and the potential for diverse functionalization of the benzofuran core have made its derivatives a focal point of medicinal chemistry research, leading to the development of drugs with applications ranging from antiarrhythmics to anticancer agents.[4] This guide provides a comprehensive survey of the natural sources of benzofuran compounds, the biochemical pathways responsible for their synthesis, and the experimental techniques required for their isolation and characterization.

The Botanical Realm: A Prolific Source of Benzofuran Diversity

Higher plants are a rich and diverse source of benzofuran derivatives, with particular prevalence in several prominent families.[5][6] These compounds often play crucial roles in plant physiology and defense.

Major Plant Families and Representative Compounds

Benzofurans are particularly abundant in the families Moraceae, Fabaceae, Asteraceae, and Rutaceae.[5][6][7]

Table 1: Prominent Plant-Derived Benzofuran Compounds and Their Sources

| Plant Family | Genus/Species | Representative Compound(s) | Biological Activity | Reference(s) |

| Moraceae | Morus alba (White Mulberry) | Moracin C, Moracin D | Anti-inflammatory, Antioxidant | [7][8] |

| Fabaceae | Psoralea corylifolia | Psoralen, Angelicin | Photosensitizing, Antiproliferative | [9][10] |

| Fabaceae | Medicago sativa (Alfalfa) | Medicarpin (a pterocarpan) | Phytoalexin | [11] |

| Asteraceae | Eupatorium buniifolium | Euparin | Antioxidant, Antiviral | [7][12] |

| Asteraceae | Tagetes patula | Isoeuparin, 4-hydroxytremetone | N/A | [13] |

| Rutaceae | Various Citrus Species | Bergapten, Xanthotoxin | Photosensitizing | [4][14] |

Biosynthesis of Plant Benzofurans: A Tale of Two Pathways

The structural diversity of plant benzofurans arises from distinct biosynthetic routes, primarily the shikimate and phenylpropanoid pathways.

The phenylpropanoid pathway is a major route for the biosynthesis of a wide range of phenolic compounds in plants, including several classes of benzofurans.

-

Moracins in Moraceae: In mulberry (Morus alba), the biosynthesis of moracins, a class of 2-arylbenzofurans, begins with the general phenylpropanoid pathway.[3][8] Phenylalanine is converted to p-coumaroyl-CoA, which then undergoes a series of enzymatic reactions, including hydroxylation and condensation with malonyl-CoA, to form stilbene intermediates like oxyresveratrol.[8][15] A key enzyme, moracin M synthase, catalyzes the conversion of these stilbene precursors into the benzofuran core of moracin M, which is then further decorated by other enzymes to produce a variety of moracin derivatives.[3][15]

Figure 1: Simplified biosynthetic pathway of moracins in Morus alba.

-

Pterocarpans in Fabaceae: Pterocarpans, such as medicarpin in alfalfa, are isoflavonoids with a fused benzofuran ring system. Their biosynthesis also originates from the phenylpropanoid pathway, leading to the formation of an isoflavone core.[16][17] A series of reductions and cyclizations, catalyzed by enzymes like isoflavone reductase and pterocarpan synthase, convert the isoflavone intermediate into the characteristic pterocarpan skeleton.[2][18]

Furocoumarins, such as psoralen and its isomer angelicin, are prominent benzofuran derivatives found in plants of the Fabaceae and Rutaceae families. Their biosynthesis initiates from the shikimate pathway, leading to the formation of coumarins, specifically umbelliferone.[14][19]

The formation of the furan ring is a critical step. Umbelliferone is first prenylated, followed by an oxidative cyclization catalyzed by cytochrome P450 monooxygenases, such as psoralen synthase and angelicin synthase, to yield the linear (psoralen) or angular (angelicin) furocoumarin, respectively.[9][20]

Figure 2: Biosynthesis of linear and angular furocoumarins from umbelliferone.

The Fungal Kingdom: A Reservoir of Unique Benzofuran Architectures

Fungi, including both terrestrial and marine-derived species, are a significant source of structurally novel benzofuran compounds.[21][22] These metabolites often exhibit potent biological activities.

Fungal Genera and Notable Benzofuran Derivatives

Several fungal genera are known to produce benzofurans, often as part of their secondary metabolism.

Table 2: Examples of Benzofuran Compounds from Fungal Sources

| Fungal Genus | Species | Compound(s) | Source/Environment | Biological Activity | Reference(s) |

| Penicillium | P. crustosum | Novel benzofuran derivatives | Marine-derived | Antimicrobial, Anti-inflammatory | [23] |

| Aspergillus | A. terreus | Asperterreusine A | Marine-derived | Cytotoxic | [24] |

| Pseudallescheria | P. boydii | Chlorinated benzofuran derivatives | Marine (from starfish) | N/A | [25][26] |

| Eurotium | E. rubrum | Eurothiocin A and B | Marine (from soft coral) | α-glucosidase inhibition | [27] |

| Talaromyces | T. amestolkiae | Novel benzofuran compounds | Marine (from mangrove) | α-glucosidase inhibition | [4] |

Biosynthetic Origins in Fungi

The biosynthesis of benzofurans in fungi is less extensively studied than in plants. However, the polyketide pathway is believed to be a primary route for the formation of the aromatic core of many fungal benzofurans. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to build a polyketide chain, which then undergoes cyclization and aromatization to form the benzene ring of the benzofuran scaffold. Subsequent enzymatic modifications, such as hydroxylation, methylation, and prenylation, contribute to the structural diversity of these fungal metabolites.[21]

The Marine Environment: A Frontier for Novel Benzofuran Discovery

The marine environment, with its unique biodiversity, is a promising frontier for the discovery of new benzofuran compounds. These molecules are often produced by marine-derived fungi and invertebrates.[28]

Marine Fungi as a Prolific Source

As highlighted in Table 2, marine fungi are a particularly rich source of novel benzofurans.[4][23][24][25][27] The unique environmental pressures of the marine ecosystem likely drive the evolution of distinct secondary metabolic pathways, leading to the production of compounds with unique chemical structures and biological activities.

Benzofurans from Marine Invertebrates

While less common than in fungi, benzofuran derivatives have also been isolated from marine invertebrates. These compounds may be produced by the invertebrates themselves or by symbiotic microorganisms. Further research is needed to fully explore this potential source of novel benzofuran scaffolds.

Experimental Protocols: From Natural Source to Pure Compound

The successful isolation and characterization of benzofuran compounds from their natural sources require a systematic and carefully optimized experimental approach.

Extraction of Benzofuran Compounds

The choice of extraction method and solvent is critical and depends on the polarity of the target benzofuran(s) and the nature of the source material.

Step-by-Step General Extraction Protocol for Plant Material:

-

Preparation of Plant Material: The plant material (e.g., leaves, roots, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.[29] This sequential extraction allows for a preliminary fractionation of the compounds based on their polarity. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.

Isolation and Purification: The Role of Chromatography

Chromatography is the cornerstone of purification for natural products. A combination of different chromatographic techniques is usually necessary to isolate pure benzofuran compounds.

General Chromatographic Workflow:

-

Column Chromatography (CC): The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20.[23] A gradient elution system with solvents like hexane, ethyl acetate, and methanol is used to separate the compounds into fractions of decreasing polarity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing compounds of interest.[30]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative or semi-preparative HPLC, often using a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water.[31][32]

Figure 3: General experimental workflow for the isolation of benzofuran compounds.

Structural Characterization

The elucidation of the chemical structure of an isolated benzofuran compound relies on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[23][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for determining the connectivity of atoms and the overall structure of the molecule.[23][29] The characteristic chemical shifts of protons and carbons in the benzofuran ring system provide crucial information for structure elucidation.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[23]

Conclusion and Future Perspectives

The natural world remains a vast and largely untapped resource for the discovery of novel benzofuran compounds with significant therapeutic potential. As this guide has detailed, a deep understanding of their natural sources, biosynthetic pathways, and appropriate isolation and characterization techniques is paramount for successful drug discovery efforts. Future research should focus on exploring under-investigated ecosystems, such as the deep sea and extreme terrestrial environments, for new benzofuran-producing organisms. Furthermore, advances in metabolic engineering and synthetic biology hold the promise of harnessing and optimizing the biosynthetic machinery of these organisms for the sustainable production of valuable benzofuran derivatives. The continued exploration of nature's chemical diversity, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of the next generation of benzofuran-based therapeutics.

References

- Thin-layer chromatographic analysis of some benzofuran deriv

- Proposed biosynthetic pathway from umbelliferone to psoralen and...

- A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Deriv

- The biosynthesis pathway of linear and angular furocoumarin in plants....

- Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers.

- Psoralen. Wikipedia.

- Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves. PMC - PubMed Central.

- Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. PMC - PubMed Central.

- De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. ACS Omega - Figshare.

- Biosynthesis of Isoflavonoid Phytoalexins in Medicago satioa : the Biosynthetic Relationship between Pterocarpans and 2'-Hydroxyisoflavans. RSC Publishing.

- Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. PMC - PubMed Central.

- Angelicin. Wikipedia.

- Angelicin—A Furocoumarin Compound With Vast Biological Potential. Frontiers.

- Flavonoids and Isoflavonoids Biosynthesis. Encyclopedia MDPI.

- The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydr

- Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosph

- De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. NIH.

- De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. | ACS Omega.

- The Benzofuran Scaffold: A Technical Guide to its Natural Occurrence and Isol

- Natural source, bioactivity and synthesis of benzofuran deriv

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH.

- Two Chlorinated Benzofuran Derivatives From the Marine Fungus Pseudallescheria Boydii. PubMed.

- Recent updates on the bioactive compounds of the marine-derived genus Aspergillus. NIH.

- De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L.

- Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.

- Two Chlorinated Benzofuran Derivatives from the Marine Fungus Pseudallescheria boydii.

- Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. RSC Publishing.

- Plant Extracts and Phytochemicals from the Asteraceae Family with Antiviral Properties. NIH.

- Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. RSC Publishing.

- Benzofurans extracted from plants showing therapeutic properties..

- New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. MDPI.

- Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barb

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Synthesis, liquid chromatographic fractionation and partial characterization of polybromin

- Total synthesis of natural products containing benzofuran rings. RSC Publishing.

- Natural source, bioactivity and synthesis of benzofuran deriv

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijsdr.org [ijsdr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angelicin - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 11. Biosynthesis of isoflavonoid phytoalexins in Medicago sativa: the biosynthetic relationship between pterocarpans and 2′-hydroxyisoflavans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Plant Extracts and Phytochemicals from the Asteraceae Family with Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Psoralen - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 17. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flavonoids and Isoflavonoids Biosynthesis | Encyclopedia MDPI [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 22. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 23. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Two chlorinated benzofuran derivatives from the marine fungus Pseudallescheria boydii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 29. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 32. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of chlorophenyl-substituted benzofurans

An In-Depth Technical Guide to the Pharmacological Profile of Chlorophenyl-Substituted Benzofurans

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of chlorophenyl-substituted benzofurans, a class of heterocyclic compounds demonstrating significant therapeutic potential across multiple biological domains. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a chlorophenyl moiety profoundly influences the molecule's physicochemical properties and biological activity.[1][2] This document elucidates the structure-activity relationships (SAR), mechanisms of action, and key pharmacological targets of these compounds, including their roles as monoamine oxidase (MAO) inhibitors, cannabinoid receptor modulators, antimicrobial agents, and anticancer therapeutics.[3][4][5][6] Detailed experimental protocols for evaluating these activities, such as in vitro enzyme inhibition assays, antimicrobial susceptibility testing, and cell viability assays, are presented to provide researchers with a validated methodological framework. The guide synthesizes data from seminal studies to explain the causality behind experimental design and highlights the therapeutic promise of this specific chemical class for drug development professionals.

Introduction

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring.[7] This core structure is prevalent in a vast number of natural products and synthetic molecules that exhibit a wide array of physiological and pharmacological properties.[8][9] The unique structural features and electronic properties of the benzofuran nucleus make it a versatile scaffold for designing novel therapeutic agents.[10][11] Its derivatives have been shown to possess anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, and antitumor activities, among others.[12] Many clinically approved drugs are based on substituted benzofuran derivatives, underscoring the scaffold's importance in drug discovery.[1][3]

Significance of Chlorophenyl Substitution in Drug Design

The introduction of a halogen, particularly a chlorine atom, onto a phenyl ring attached to a core scaffold is a common and highly effective strategy in medicinal chemistry. The chlorophenyl group can significantly modulate a compound's pharmacological profile by:

-

Increasing Lipophilicity: Enhancing the ability of the molecule to cross biological membranes, such as the blood-brain barrier.

-

Altering Metabolic Stability: The carbon-chlorine bond is strong and can block sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Modulating Electronic Properties: As an electron-withdrawing group, chlorine can influence the acidity or basicity of nearby functional groups, affecting receptor binding interactions.

-

Inducing Favorable Interactions: The chlorine atom can participate in halogen bonding and hydrophobic interactions within a receptor's binding pocket, potentially increasing potency and selectivity.[2]

In the context of benzofurans, the position and number of chlorine atoms on the phenyl substituent are critical determinants of biological activity and target selectivity.[4][5]

Pharmacodynamics: Key Biological Targets and Mechanisms of Action

The chlorophenyl-substituted benzofuran scaffold has been successfully exploited to target a diverse range of biological systems. This section details the pharmacodynamics at several key targets.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders such as Parkinson's disease.[6][13] Several studies have identified chlorophenyl-substituted benzofurans as potent and selective MAO inhibitors.[5][6][14]

Mechanism of Action & Structure-Activity Relationship (SAR): Benzofuran–thiazolylhydrazone derivatives, in particular, have shown significant promise. The benzofuran ring acts as a core recognition element, while the substituted thiazole moiety allows for fine-tuning of activity and selectivity. SAR studies reveal that the presence and position of the chloro substituent on the phenyl ring are crucial. For instance, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole was identified as a highly potent MAO-A inhibitor, with an IC50 value in the nanomolar range.[5][6] The dichlorophenyl substitution appears to provide optimal interactions within the active site of the MAO-A isoform.

Diagram: Role of MAO in Neurotransmitter Regulation

Caption: Mechanism of MAO-mediated dopamine degradation and its inhibition.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of compounds against MAO-A and MAO-B isoforms.

Objective: To determine the IC50 values of chlorophenyl-substituted benzofuran derivatives against human recombinant MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., benzylamine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Test compounds (dissolved in DMSO)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Reaction Setup: In each well of the 96-well plate, add:

-

20 µL of assay buffer

-

10 µL of test compound/reference/vehicle control (DMSO)

-

10 µL of MAO-A or MAO-B enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of a substrate/HRP/Amplex Red working solution to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) every 2 minutes for a total of 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Normalize the data relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents.[10][11] Benzofuran derivatives have been widely investigated for this purpose, and chlorophenyl substitution has been shown to enhance their activity.[3][15][16]

Mechanism of Action & SAR: While the exact mechanisms can vary, some benzofurans are believed to disrupt microbial cell membranes or inhibit essential enzymes. For some derivatives, substitutions at the C-2, C-3, and C-6 positions of the benzofuran ring greatly impact antibacterial activity and strain specificity.[3] The presence of a chlorophenyl group can increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria like Staphylococcus aureus.[3][17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of chlorophenyl-substituted benzofuran derivatives against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Test compounds (dissolved in DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microplates

-

Resazurin solution (for viability indication)

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and standard antibiotics in broth. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate, leaving a final well as a growth control (no compound).

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well. The final volume in each well should be 100-200 µL.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, add a viability indicator like Resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where the original color is retained.

-

-

Data Recording: Record the MIC values in µg/mL or µM for each compound against each tested strain.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[2][8][18][19]

Mechanism of Action & SAR: The substitution pattern is critical for cytotoxic activity. Ester or heterocyclic ring substitutions at the C-2 position are often crucial.[4] The addition of a chlorophenyl group can enhance potency. For example, in a series of benzofuran derivatives designed as uPA inhibitors, the addition of a fluorine atom (a related halogen) at position 4 of a 2-benzofuranyl group resulted in a two-fold increase in potency, likely due to favorable hydrophobic interactions.[4] Similar principles apply to chloro-substitutions. Some benzofuran derivatives act as inhibitors of Aurora B kinase, a key protein in mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]

Diagram: High-Throughput Screening (HTS) Workflow for Anticancer Agents

Caption: A streamlined workflow for identifying novel anticancer drug candidates.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[20]

Objective: To quantify the reduction in cell viability of a cancer cell line after treatment with chlorophenyl-substituted benzofuran derivatives.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2, MCF-7)[18]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Test compounds (dissolved in DMSO)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (medium with DMSO) and blank controls (medium only).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

-

Data Summary and Comparative Analysis

To provide a clear overview of the pharmacological activity, the following tables summarize representative data for chlorophenyl-substituted benzofurans and related derivatives.

Table 1: Comparative MAO Inhibition Data

| Compound ID | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| 2g | 4-chlorophenyl | > 10 | 2.05 | - | [5] |

| 2h | 2,4-dichlorophenyl | 0.073 | 1.06 | 14.5 | [5][6] |

| Moclobemide | (Reference) | 0.15 | 27.5 | 183 | [6] |

| Selegiline | (Reference) | 9.1 | 0.013 | 0.0014 | [6] |

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

| Compound Class | Substitution | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |

| Benzofuran-Thiazole | 4-chlorophenyl | 6.25 | 12.5 | 25 | |

| Benzofuran-Pyrazoline | 4-chlorophenyl | 20 | 25 | >50 | |

| Ciprofloxacin | (Reference) | 0.78 - 1.56 | 0.78 - 3.12 | N/A | [3] |

Table 3: Anticancer Cytotoxicity (IC50 Values in µM)

| Compound Class | Substitution | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |

| Benzofuran-Quinazolinone | 4-chlorophenyl | 1.5 | 2.3 | 3.1 | [4] |

| Benzofuran-Amide | 4-chlorophenyl | 2.8 | 4.5 | 5.2 | [2] |

| Doxorubicin | (Reference) | 1.14 | ~1.0 | ~1.2 | [2] |

Conclusion and Future Perspectives

Chlorophenyl-substituted benzofurans represent a highly versatile and pharmacologically significant class of compounds. The strategic placement of the chlorophenyl moiety serves as a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide has demonstrated their proven efficacy as inhibitors of monoamine oxidase, broad-spectrum antimicrobial agents, and potent anticancer therapeutics. The detailed protocols and workflows provided offer a robust framework for researchers to further explore and validate these findings.

Future research should focus on several key areas:

-

Lead Optimization: Synthesizing and testing new analogues to improve target selectivity and minimize off-target effects, thereby enhancing the therapeutic index.

-

Mechanism Deconvolution: For compounds with whole-cell activity (e.g., antimicrobial, anticancer), further studies are needed to precisely identify the molecular targets and pathways involved.

-

In Vivo Efficacy: Promising lead compounds identified through in vitro screening must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Targets: The privileged nature of the chlorophenyl-benzofuran scaffold suggests it may have utility against other biological targets, warranting its inclusion in broader screening campaigns for various diseases.

By continuing to investigate the rich pharmacology of this chemical class, the scientific community can unlock new avenues for the development of next-generation therapeutics.

References

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

-

Benzofuran and pyrrole derivatives as cannabinoid receptor modulators with in vivo efficacy against ulcerative colitis. PubMed. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results. [Link]

-

Benzofuran and Pyrrole Derivatives as Cannabinoid Receptor Modulators with In Vivo Efficacy against Ulcerative Colitis. Future Medicinal Chemistry. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC - PubMed Central. [Link]

-

Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Ligands. eGrove. [Link]

-

Full article: Benzofuran and Pyrrole Derivatives as Cannabinoid Receptor Modulators with In Vivo Efficacy against Ulcerative Colitis. Taylor & Francis Online. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. PubMed. [Link]

-

In vitro assay of benzofuran derivatives 3. ResearchGate. [Link]

-

In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

-

Pharmacological Profile of Novel Psychoactive Benzofurans. PubMed. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]

-

Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

-

Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. [Link]

-

Substituted benzofuran. Wikipedia. [Link]

-

Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives. Academica. [Link]

-

Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. [Link]

-

Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [Link]

-